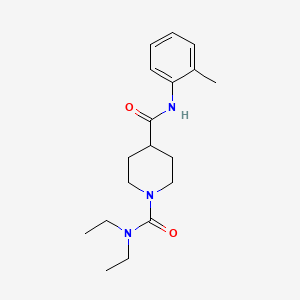![molecular formula C20H22FN3O2 B6050202 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol](/img/structure/B6050202.png)
2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoro-methoxyphenyl group and a phenylethanol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Fluoro-Methoxyphenyl Group: The pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the fluoro-methoxyphenyl group. This step often requires the use of a fluorinating agent and a methoxylating reagent.
Attachment of the Phenylethanol Moiety: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a phenylethanol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted amines.
科学的研究の応用
2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 2-[[5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
- 2-[[5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol
- 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-ethylamino]-1-phenylethanol
Uniqueness
The uniqueness of 2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-methoxyphenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
2-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-24(13-18(25)14-6-4-3-5-7-14)12-16-11-22-23-20(16)15-8-9-19(26-2)17(21)10-15/h3-11,18,25H,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQJOCSXYNYFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC(=C(C=C2)OC)F)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)
![7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050141.png)
![4-[(2-ethoxyphenyl)methyl]thiomorpholine](/img/structure/B6050148.png)
![ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate](/img/structure/B6050158.png)
![(2E)-2-[(4-bromophenyl)imino]-5-(3,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6050180.png)
![(5E)-1-(3-bromophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6050184.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B6050185.png)
methanone](/img/structure/B6050192.png)
![ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B6050208.png)
![1-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6050212.png)
![4-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6050213.png)


![5-ethyl-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6050225.png)
